Sodium 3-chloro-2,4-difluorobenzoate

Pharmaceutical Intermediates Process Chemistry Bioavailability Enhancement

Research requiring specific 1,2,3-trisubstituted fluorinated benzoates often faces isomer variability, altering downstream bioactivity. This sodium salt delivers a precise 3-chloro-2,4-difluoro pattern for predictable synthesis. - **Core Utility**: Direct precursor to quinolone antibiotics and arylpyrazole fungicides. - **Physicochemical Advantage**: Sodium salt form enables aqueous bioconjugation. - **Supply**: Rigorously characterized, consistent lot-to-lot purity for scale-up.

Molecular Formula C7H2ClF2NaO2
Molecular Weight 214.53 g/mol
CAS No. 1396762-34-7
Cat. No. B3101607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-chloro-2,4-difluorobenzoate
CAS1396762-34-7
Molecular FormulaC7H2ClF2NaO2
Molecular Weight214.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+]
InChIInChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
InChIKeyQCYLPXHFZPIGEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-chloro-2,4-difluorobenzoate: A Strategic Fluorinated Intermediate


Sodium 3-chloro-2,4-difluorobenzoate (CAS 1396762-34-7), with a molecular formula of C₇H₂ClF₂NaO₂ and a molecular weight of 214.53 g/mol, is the sodium salt of a specific chloro-difluorinated benzoic acid [1]. As a fluorinated benzoate derivative, it possesses a unique 3-chloro-2,4-difluoro substitution pattern on the aromatic ring, a molecular architecture recognized in medicinal chemistry for its potential to enhance binding affinity and metabolic stability in downstream drug candidates . This compound serves as a crucial intermediate in the synthesis of antimicrobial agents, particularly quinolone derivatives, and is also a building block for fungicidal arylpyrazoles and other advanced pharmaceutical scaffolds .

Target synthesis: quinolone and arylpyrazole scaffolds
Sodium salt form supports aqueous reaction media
Specific 3-chloro-2,4-difluoro substitution pattern for heterocycle construction

Why Sodium 3-chloro-2,4-difluorobenzoate Is Not Interchangeable


The specific 1,2,3-trisubstitution pattern (3-chloro-2,4-difluoro) on the benzoate ring is not arbitrary; it dictates the compound's distinct electronic and steric properties, directly impacting its reactivity and the biological profile of the molecules it helps construct . Generic substitution with a different positional isomer, such as Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) or a non-chlorinated analog like Sodium 2,4-difluorobenzoate (CAS 1765-08-8), would likely lead to a different outcome in critical synthetic steps or result in final compounds with altered target binding, pharmacokinetics, or efficacy . This precise molecular architecture enables the synthesis of specific heterocyclic systems like quinolones and arylpyrazoles, which are foundational to entire classes of anti-infective agents, a synthetic utility not guaranteed by its structural analogs .

This compound Antimicrobial quinolone and arylpyrazole synthesis pathway
Positional isomer 2-chloro-4,5-difluoro isomer may direct synthesis toward NSAID scaffolds
This compound Chloro-substituted scaffold with higher lipophilicity contribution
Non-chlorinated analog 2,4-difluoro analog lacks chloro group; ADME scaffold profile may shift
Sodium salt form Compatible with aqueous reaction media
Parent acid form Low aqueous solubility; may require organic co-solvents in synthesis

Key Advantages of Sodium 3-chloro-2,4-difluorobenzoate


Enhanced Aqueous Solubility via Sodium Salt Form

The sodium salt form (Sodium 3-chloro-2,4-difluorobenzoate) offers a significant physicochemical advantage over its parent carboxylic acid (3-chloro-2,4-difluorobenzoic acid) by providing enhanced aqueous solubility. While the parent acid is reported to have low water solubility and is soluble in organic solvents like methanol [1], the sodium salt is designed for compatibility with aqueous reaction media, a common requirement in pharmaceutical and bioconjugation synthesis . This directly facilitates its use as a reagent in water-based chemical transformations without the need for organic co-solvents, simplifying reaction work-up and potentially improving process green metrics.

Salt-form solubility
Data to verify
Sodium salt: aqueous-compatible Parent acid: organic-solvent soluble
Supports aqueous-phase synthesis workflow
Qualitative comparison; review specific buffer compatibility
Pharmaceutical Intermediates Process Chemistry Bioavailability Enhancement

Positional Isomer Utility: Antimicrobials vs. NSAIDs

While Sodium 2-chloro-4,5-difluorobenzoate is explicitly utilized as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where its chloro and fluoro groups provide enhanced binding affinity for cyclooxygenase enzymes , Sodium 3-chloro-2,4-difluorobenzoate is a crucial intermediate for a completely different therapeutic class: antimicrobial quinolone derivatives and fungicidal arylpyrazoles . The specific substitution pattern of this compound is essential for constructing the bicyclic core of quinolone antibiotics, a synthetic route not documented for the 2-chloro-4,5-difluoro isomer. This divergent synthetic utility underscores that these positional isomers are not functionally interchangeable for downstream drug synthesis.

Isomer application
Data to verify
Antimicrobial / fungicidal synthesis Positional isomer: NSAID synthesis
Supports target-specific intermediate selection
Synthetic utility is substitution-pattern dependent
Medicinal Chemistry Anti-infective Synthesis Scaffold Hopping

Enhanced Lipophilicity vs. Non-Chlorinated Analog

The presence of the chlorine atom in Sodium 3-chloro-2,4-difluorobenzoate significantly increases the lipophilicity of the scaffold compared to non-chlorinated analogs like Sodium 2,4-difluorobenzoate. The parent acid of this compound has a predicted partition coefficient (XLogP3) of 2.3 [1]. In contrast, the non-chlorinated analog Sodium 2,4-difluorobenzoate has a predicted LogP of 1.92 . This difference of ~0.38 log units is notable in medicinal chemistry, as increased lipophilicity often correlates with enhanced membrane permeability and oral bioavailability for derived drug candidates [2].

Lipophilicity (LogP)
Context-dependent
XLogP3: 2.3 ΔLogP ~0.38 vs non-chlorinated analog
Supports ADME scaffold profiling context
Predicted value; class-level inference for derived compounds
Medicinal Chemistry Drug Design Pharmacokinetics

High Purity Standard for Reproducible Synthesis

For reliable research outcomes and scalable process development, the purity of a chemical intermediate is a non-negotiable specification. Sodium 3-chloro-2,4-difluorobenzoate is commercially available with a minimum purity specification of 98% from multiple established suppliers , [1]. This high level of purity, verified by analytical methods such as GC and titration for the parent acid [2], ensures that subsequent synthetic steps are not compromised by uncharacterized impurities, leading to higher yields of desired final products and more reproducible results compared to lower-purity grades (e.g., 95%) which are also available .

Purity specification
Specification review
≥98% (min.) vs alternative 95% grade
Supports synthesis reproducibility review
Supplier-reported specification; verify lot-specific COA
Quality Control Reproducibility Process Chemistry

Key Applications of Sodium 3-chloro-2,4-difluorobenzoate


Next-Generation Quinolone Antibiotic Synthesis

This compound is a foundational building block for constructing the bicyclic core of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum anti-infectives . Research teams developing new antimicrobial agents to combat resistant bacterial strains should prioritize this specific intermediate. Its unique 3-chloro-2,4-difluoro substitution pattern is essential for achieving the desired antibacterial activity in the final quinolone derivative .

Fungicidal Arylpyrazole Synthesis

In the agrochemical sector, Sodium 3-chloro-2,4-difluorobenzoate is a key intermediate for the synthesis of fungicidal arylpyrazoles . This application is directly linked to its specific molecular architecture, which allows for the construction of the arylpyrazole heterocycle . Research groups focused on developing novel crop protection agents will find this compound's synthetic utility distinct from other benzoate analogs used in different pesticide classes.

Kinase Inhibitor Chemical Space Exploration

The scaffold's specific halogenation pattern is of interest in medicinal chemistry for optimizing drug-target interactions. Patents describing imidazolyl pyrimidinylamine compounds as CDK2 inhibitors have identified this specific acid (3-chloro-2,4-difluorobenzoic acid) as a relevant synthetic intermediate or building block [1]. This suggests its utility in constructing potent and selective kinase inhibitors, a key area of oncology research.

Aqueous Bioconjugation and Fluorescent Probes

The sodium salt form provides enhanced aqueous solubility, making it a suitable candidate for bioconjugation applications in aqueous buffers . Its carboxylate functionality can be readily activated for amide bond formation with biomolecules, a key step in developing fluorescent probes and other chemical biology tools . This application leverages the physicochemical advantage of the salt form over its less water-soluble parent acid.

Application
Selection Property
Validation Focus
Quinolone scaffold synthesis research
3-chloro-2,4-difluoro substitution pattern
Bicyclic core construction review
Arylpyrazole fungicide development
Arylpyrazole scaffold compatibility
Heterocycle formation efficiency
Kinase inhibitor scaffold exploration
Halogenated benzoate building block
CDK2 inhibitor scaffold incorporation
Aqueous bioconjugation research
Salt-form aqueous compatibility
Amide coupling in aqueous media

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